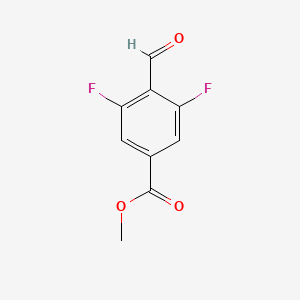

Methyl 3,5-difluoro-4-formylbenzoate

Overview

Description

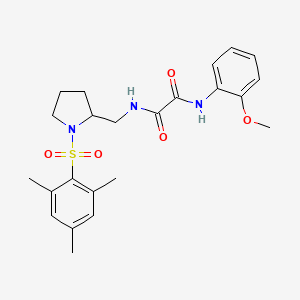

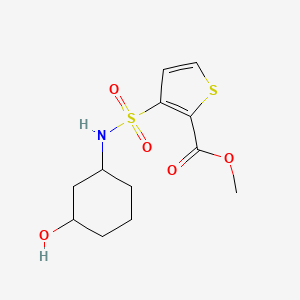

“Methyl 3,5-difluoro-4-formylbenzoate” is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with two fluorine atoms at the 3 and 5 positions and a formyl group at the 4 position .Physical And Chemical Properties Analysis

“this compound” is a solid under normal conditions . It has a predicted boiling point of 293.7±40.0 °C and a predicted density of 1.357±0.06 g/cm3 .Scientific Research Applications

Synthesis of Anticancer Agents

A study by Basu Baul et al. (2017) demonstrates the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates using triphenylstannyl 4-formylbenzoate, showcasing their selective potency against human cervical cancer cells. These compounds exhibited enhanced cytotoxic efficacy compared to cisplatin, indicating their potential as potent anticancer agents. The compounds induced apoptotic cell death through the tin-assisted generation of reactive oxygen species and caused disturbances in the G1 and G2/M phases of the cell cycle (Basu Baul et al., 2017).

Fluorescent Molecule Binding and Imaging

Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, including molecules similar to methyl 3,5-difluoro-4-formylbenzoate, for their application in illuminating the Spinach RNA aptamer. This study highlights the potential of these molecules in RNA imaging, showing that their fluorescence is highly dependent on the medium's pH and solvent-specific interactions (Santra et al., 2019).

Development of Fluorescent Sensors

Ye et al. (2014) synthesized a new o-aminophenol-based fluorogenic chemosensor that exhibits high selectivity and sensitivity towards Al3+ ions, showing potential for bio-imaging fluorescent probe applications in detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Quantum Chemical Studies

Şahin et al. (2015) conducted a study on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, synthesized by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine. This research focused on the compound's optimized molecular structure, vibrational frequencies, and chemical shifts, providing insights into its global chemical reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties (Şahin et al., 2015).

Molecular Structure and Cation Binding Studies

Wong et al. (2018) developed a green route to synthesize phthalide-fused indoline derivatives, starting from 2-formylbenzoic acid. This compound showed good selectivity and sensitivity for Sn2+ cations, highlighting its potential for metal cation detection (Wong et al., 2018).

Safety and Hazards

properties

IUPAC Name |

methyl 3,5-difluoro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMSWUXFXYAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2587781.png)

![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)

![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)